molecular formula C22H19N3O3 B1681102 Src Kinase Inhibitor I CAS No. 179248-59-0

Src Kinase Inhibitor I

Cat. No.: B1681102
CAS No.: 179248-59-0
M. Wt: 373.4 g/mol
InChI Key: DMWVGXGXHPOEPT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Src Kinase Inhibitor I interacts with both ATP and peptide-binding sites . It has been reported to have a high potency and selectivity, with IC50 values of 44 and 88 nM for Src and Lck, respectively . The compound also inhibits VEGFR2 and C-fms, with IC50 values of 0.32 and 30 µM, respectively . It plays a critical role in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to prevent oestrogen resistance in animal models and reduce microgliosis and decrease levels of inflammatory factors .

Molecular Mechanism

The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to have a slow inactivation rate compared to other clinically approved covalent kinase inhibitors .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function have been studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Src I1 involves the reaction of 6,7-dimethoxyquinazoline with 4-phenoxyaniline under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production of Src I1 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥99% .

Chemical Reactions Analysis

Types of Reactions: Src I1 primarily undergoes competitive inhibition reactions with ATP and peptide-binding sites of kinases. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The primary reagents used in the synthesis of Src I1 include 6,7-dimethoxyquinazoline and 4-phenoxyaniline. The reaction conditions often involve the use of DMSO as a solvent and may require heating to facilitate the reaction .

Major Products: The major product of the reaction is Src I1 itself, which is then purified to achieve high purity levels for research applications .

Properties

IUPAC Name

6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-26-20-12-18-19(13-21(20)27-2)23-14-24-22(18)25-15-8-10-17(11-9-15)28-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWVGXGXHPOEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363056
Record name Src Kinase Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179248-59-0
Record name Src Kinase Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 179248-59-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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